molecular formula C9H13N B1602042 2,3,5-Trimethylaniline CAS No. 767-77-1

2,3,5-Trimethylaniline

Cat. No.: B1602042
CAS No.: 767-77-1
M. Wt: 135.21 g/mol
InChI Key: FFDVTEHMPLVFMS-UHFFFAOYSA-N
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Description

2,3,5-Trimethylaniline is an aromatic amine with the molecular formula C₉H₁₃N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 5 positions. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5-Trimethylaniline is currently limited These properties are crucial in determining the bioavailability of the compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets.

Biochemical Analysis

Biochemical Properties

2,3,5-Trimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, this compound can form adducts with DNA and proteins, potentially leading to mutagenic effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce DNA damage in mammalian cells, leading to mutations and potentially carcinogenic effects . The compound influences cell signaling pathways by generating reactive oxygen species (ROS), which can activate stress response pathways and alter gene expression . Furthermore, this compound can disrupt cellular metabolism by interfering with mitochondrial function and ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify DNA and proteins . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can induce changes in gene expression by activating transcription factors involved in the cellular stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function . These effects are dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal adverse effects, while higher doses can lead to significant toxicity . In animal studies, high doses of this compound have been associated with liver and kidney damage, as well as increased incidence of tumors . The threshold for toxic effects varies among different animal species, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound are crucial for understanding its biological effects and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within the body can affect its overall toxicity and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can vary depending on its localization, with significant implications for its biochemical and toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylaniline can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound to the corresponding amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves the bromination of N,N,N-trimethylaniline. The process includes the preparation of sulfur bromine liquid, followed by a reaction where the mixture is cooled, subjected to centrifugal filtration, and washed with an organic solvent like xylene to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2,3,5-Trimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: Another trimethyl derivative of aniline, differing in the positions of the methyl groups.

    2,4,5-Trimethylaniline: Similar structure with methyl groups at the 2, 4, and 5 positions.

    2,6-Diisopropylaniline: Contains isopropyl groups instead of methyl groups

Uniqueness

2,3,5-Trimethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure makes it suitable for particular applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2,3,5-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDVTEHMPLVFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509744
Record name 2,3,5-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-77-1
Record name 2,3,5-Trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 200-ml autoclave were placed 11.2 grams (0.05 mole) of anydrous sodium 2,3,5-trimethylbenzene sulfonate, 5.2 grams (0.13 mole) of sodium amide and 60 ml liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 160° C for 9 hours. The reaction pressure in the autoclave was 140 atm. during the reaction. After the ammonia was removed, 10 ml of water was added to the reaction mixture for hydrolysis. The product was extracted with ether and the ether was distilled off to produce crude 2,3,5-trimethyl aniline. The recrystallization thereof from petroleum ether gave 5.3 grams of 2,3,5-trimethyl aniline having a melting point of 36° C. Yield was 78.8%.
Name
sodium 2,3,5-trimethylbenzene sulfonate
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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